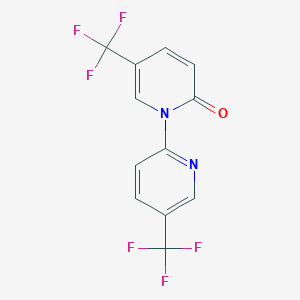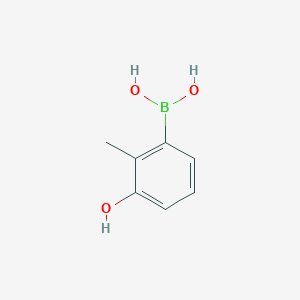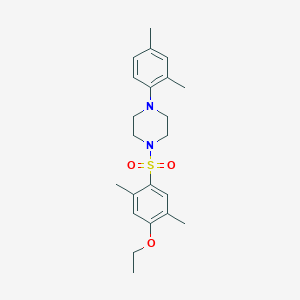![molecular formula C21H21ClN2O2 B2410220 2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide CAS No. 955643-43-3](/img/structure/B2410220.png)
2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide” is a type of quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazoline derivatives, including “this compound”, has been reported in various studies . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H8ClNO . The average mass is 169.608 Da and the monoisotopic mass is 169.029449 Da .
科学的研究の応用
Structural Aspects and Properties
- Salt and Inclusion Compounds : Research on isoquinoline derivatives, including those with amide groups, has highlighted the formation of gels and crystalline solids upon treatment with different acids. These compounds demonstrate interesting structural properties, such as gel formation and the ability to form host–guest complexes, which can significantly alter their fluorescence emission properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methodologies
- Cyclisation Techniques : A study described a high-yielding cyclisation process to synthesize isoquinoline derivatives, showcasing the potential for efficient production of these compounds (King, 2007).
- Preparation of Tetrahydroisoquinoline Derivatives : Utilizing Eaton's reagent, researchers have developed methods for the synthesis of tetrahydroisoquinoline-3-ones, a process that highlights the versatility of phenyl acetamides in cyclization reactions (Yang et al., 2014).
Biological Activities
- Antimicrobial Activities : Some isoquinoline analogs have been synthesized and evaluated for their antimicrobial properties, providing insights into the potential therapeutic applications of these compounds (Patel & Shaikh, 2011).
- Analgesic and Anti-inflammatory Activities : Research into certain isoquinoline derivatives has demonstrated significant analgesic and anti-inflammatory effects, suggesting their potential for development as therapeutic agents (Yusov et al., 2019).
Molecular Docking Studies
- Antibacterial Screening : Molecular docking studies on specific isoquinoline acetamides have been conducted to understand their binding affinity and potential antibacterial activity, highlighting the use of computational methods in drug discovery (Rajasekaran & Rao, 2015).
将来の方向性
The future directions for the study of “2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide” and similar compounds could involve further exploration of their synthesis, biological properties, and potential applications in medicinal chemistry . This could include more detailed investigations into their mechanisms of action, interactions with biological targets, and potential uses in the treatment of various diseases.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-6-1-14(2-7-18)11-20(25)23-19-8-5-15-9-10-24(13-17(15)12-19)21(26)16-3-4-16/h1-2,5-8,12,16H,3-4,9-11,13H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSJPMLFXGNXKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)

![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)



![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)
![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)
![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)
![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)